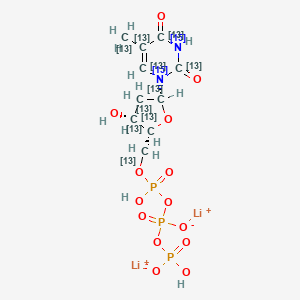
Deoxythymidine-5'-triphosphate-13C10,15N2 (dilithium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) is a stable isotope-labeled compound used extensively in scientific research. It is a modified form of deoxythymidine-5’-triphosphate, where carbon and nitrogen atoms are replaced with their isotopes, 13C and 15N, respectively. This compound is crucial in DNA synthesis and is often used in studies involving nucleic acid metabolism and DNA replication .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) involves the incorporation of 13C and 15N isotopes into the deoxythymidine molecule. The process typically starts with the synthesis of labeled thymidine, followed by phosphorylation to produce the triphosphate form. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of isotopes at the desired positions .
Industrial Production Methods
Industrial production of deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification. The final product is then converted to its dilithium salt form for stability and ease of use in research applications .
Análisis De Reacciones Químicas
Types of Reactions
Deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in polymerization reactions during DNA synthesis. The compound is relatively stable and does not readily undergo oxidation or reduction under normal conditions .
Common Reagents and Conditions
Common reagents used in reactions involving deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) include various enzymes such as DNA polymerases and kinases. The reactions typically occur under physiological conditions, with specific buffers and cofactors to facilitate the enzymatic activity .
Major Products Formed
The major products formed from reactions involving deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) are extended DNA strands during DNA synthesis. The compound acts as a substrate for DNA polymerases, incorporating the labeled nucleotide into the growing DNA chain .
Aplicaciones Científicas De Investigación
Deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving nucleic acid metabolism and DNA replication.
Biology: Essential in experiments related to DNA synthesis, repair, and replication.
Medicine: Utilized in diagnostic techniques and therapeutic research, particularly in understanding genetic diseases and developing gene therapies.
Industry: Applied in the production of labeled nucleotides for various research and diagnostic purposes
Mecanismo De Acción
Deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. The labeled nucleotide is incorporated into the growing DNA strand, allowing researchers to track and study DNA replication and repair processes. The incorporation of 13C and 15N isotopes does not alter the compound’s functionality but provides a means to detect and analyze the DNA using techniques such as mass spectrometry and nuclear magnetic resonance .
Comparación Con Compuestos Similares
Similar Compounds
Deoxythymidine-5’-triphosphate: The unlabeled form of the compound, commonly used in DNA synthesis.
Deoxyadenosine-5’-triphosphate-13C10,15N5: Another isotope-labeled nucleotide used in similar applications.
Deoxycytidine-5’-triphosphate-13C9,15N3: A labeled nucleotide used in DNA synthesis and research
Uniqueness
Deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) is unique due to its specific labeling with 13C and 15N isotopes, which allows for precise tracking and analysis in research applications. This specificity makes it a valuable tool in studies involving nucleic acid metabolism and DNA replication, providing insights that are not possible with unlabeled or differently labeled compounds .
Propiedades
Fórmula molecular |
C10H15Li2N2O14P3 |
|---|---|
Peso molecular |
506.0 g/mol |
Nombre IUPAC |
dilithium;[[hydroxy-[[(2R,3R,5R)-3-hydroxy-5-(5-(113C)methyl-2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy]phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O14P3.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1;; |
Clave InChI |
HGQGGFXJPYJQGW-RUIBEINESA-L |
SMILES isomérico |
[Li+].[Li+].[13CH3][13C]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13CH2][13C@H]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
SMILES canónico |
[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


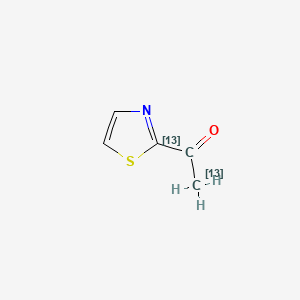
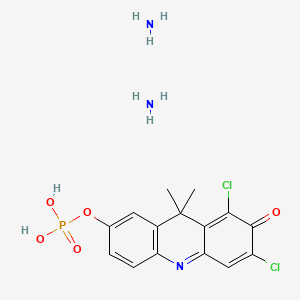
![(2Z)-3-hexadecyl-2-[(E)-3-(3-hexadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;perchlorate](/img/structure/B12372544.png)

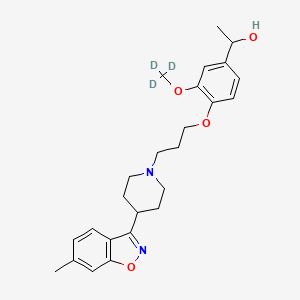
![2-[2-azidoethyl(dimethyl)azaniumyl]ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12372558.png)

![2-ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide](/img/structure/B12372562.png)
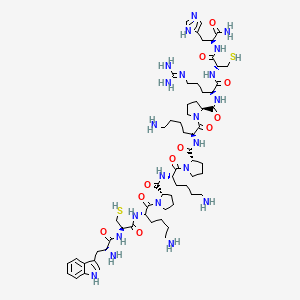

![[(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate](/img/structure/B12372595.png)
![sodium;[(4R)-2-oxido-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B12372598.png)

![4-[(4-Chlorophenyl)methyl]-5,6,7,8-tetradeuterio-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride](/img/structure/B12372607.png)
